molecular formula C17H20N4O3 B2937091 5-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 2034633-04-8

5-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2937091
CAS No.: 2034633-04-8
M. Wt: 328.372
InChI Key: SJSARFZVHFFUAK-UHFFFAOYSA-N
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Description

5-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.372. The purity is usually 95%.
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Chemical Reactions Analysis

  • Types of Reactions: 5-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    • Oxidation: The compound can be oxidized under specific conditions to introduce new functional groups or modify existing ones.

    • Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.

    • Substitution: Substitution reactions allow the replacement of specific atoms or groups within the compound, facilitating structural modifications.

  • Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, involving factors such as temperature, pressure, and choice of solvent.

  • Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed. For instance, oxidation may yield oxides or ketones, while substitution reactions can introduce new alkyl or aryl groups.

4. Scientific Research Applications: this compound has several research applications due to its unique structure and reactivity:

  • Chemistry: In chemical research, this compound serves as a versatile building block for the synthesis of more complex molecules. It can be used in the development of novel catalysts, ligands, and other functional materials.

  • Biology: In biological research, the compound's ability to interact with specific biomolecules makes it useful for studying enzyme mechanisms, receptor-ligand interactions, and cellular processes.

  • Medicine: The compound's structural features suggest potential pharmacological applications, including the development of new drugs or therapeutic agents. It may exhibit activity against specific diseases or conditions.

  • Industry: In industrial applications, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

5. Mechanism of Action: The mechanism by which this compound exerts its effects involves several molecular targets and pathways:

  • Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, altering their activity or function.

  • Pathways Involved: These interactions can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

6. Comparison with Similar Compounds: To highlight the uniqueness of this compound, let's compare it with other similar compounds:

  • Similar Compounds: Compounds such as 4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine and 2(1H)-pyridinone derivatives share structural similarities with the target compound.

  • Uniqueness: The presence of specific functional groups, such as the pyrimidinyl and pyridinone moieties, imparts unique reactivity and biological activity to the compound, distinguishing it from others in the same class.

Properties

IUPAC Name

5-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-11-9-16(20-12(2)19-11)24-14-5-7-21(8-6-14)17(23)13-3-4-15(22)18-10-13/h3-4,9-10,14H,5-8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSARFZVHFFUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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